molecular formula C12H19O5P B12559880 Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate CAS No. 143056-54-6

Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate

Cat. No.: B12559880
CAS No.: 143056-54-6
M. Wt: 274.25 g/mol
InChI Key: VPVPSSHZAIGVDS-UHFFFAOYSA-N
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Description

Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is a phosphonate ester featuring a hydroxymethyl-substituted phenoxy group linked to a methylene-phosphonate moiety. This compound is structurally characterized by a diethyl phosphonate group attached to a methylene bridge, which is further connected to a 4-(hydroxymethyl)phenoxy aromatic system.

Properties

CAS No.

143056-54-6

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

[4-(diethoxyphosphorylmethoxy)phenyl]methanol

InChI

InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

VPVPSSHZAIGVDS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=C(C=C1)CO)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 4-(hydroxymethyl)phenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenoxy group can be reduced to form a phenol derivative.

    Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phosphonate ester under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent in Synthesis: This compound is utilized as a reagent in the synthesis of various organophosphorus compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes .

2. Biology:

  • Enzyme Inhibition Studies: Diethyl hydroxy(phenyl)methylphosphonate has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes such as inositol monophosphatase and HIV protease, which are critical in various biochemical pathways .

3. Medicine:

  • Antiviral and Anticancer Research: The compound is explored for its potential use in developing antiviral and anticancer agents due to its ability to interact with biological macromolecules. Studies have indicated its efficacy against certain cancer cell lines .

4. Industry:

  • Flame Retardants and Plasticizers: In industrial applications, diethyl hydroxy(phenyl)methylphosphonate is used in producing flame retardants and plasticizers, enhancing the thermal stability of polymers such as polyethylene terephthalate (PET) .

Antifungal Activity Assessment

A study evaluated the antifungal efficacy of diethyl hydroxy(phenyl)methylphosphonate against Fusarium oxysporum and Botrytis cinerea. The results indicated significant growth inhibition at low concentrations:

CompoundPathogenIC50 (mg/mL)
Diethyl Hydroxy(phenyl)methylphosphonateFusarium oxysporum0.14
Diethyl Hydroxy(phenyl)methylphosphonateBotrytis cinerea0.12

Antioxidant Activity Evaluation

The antioxidant capacity was assessed using DPPH and nitric oxide scavenging assays. The results demonstrated considerable radical scavenging activity:

MethodConcentration (µM)% Scavenging Activity
DPPH8578
Nitric Oxide10065

Safety and Toxicological Assessment

The safety profile of diethyl hydroxy(phenyl)methylphosphonate has been evaluated by the European Food Safety Authority (EFSA). It was concluded that at concentrations up to 0.2% w/w in PET intended for food contact, it poses no safety concerns for consumers. Migration tests showed that the substance does not migrate into food simulants above quantification limits .

Mechanism of Action

The mechanism of action of diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Cyano (Compound 3): Electron-withdrawing nature may reduce electron density on the aromatic ring, possibly affecting membrane penetration or target binding .

Physicochemical Properties

  • Solubility: Hydroxymethyl and methoxy groups improve aqueous solubility compared to tert-butyl or cyano derivatives .
  • Stability: Electron-withdrawing groups (e.g., cyano) may reduce hydrolytic stability of the phosphonate ester under acidic conditions .

Biological Activity

Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through the Pudovik reaction, where phosphites react with aldehydes. The structure can be represented as follows:

C13H17O4P\text{C}_{13}\text{H}_{17}\text{O}_4\text{P}

This compound contains a hydroxymethyl group attached to a phenoxy ring, contributing to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of diethyl phosphonates, including this compound. Notably, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, one study reported that similar compounds caused G1 phase cell cycle arrest and subsequent apoptosis in acute promyelocytic leukemia (NB4) cells, suggesting its role as a potential agent in chemotherapy and differentiation therapy .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. It has been shown to inhibit inositol monophosphatase, which plays a critical role in signaling pathways related to cell growth and differentiation . Additionally, compounds of this class have demonstrated the capacity to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby contributing to their antiproliferative effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerInduces apoptosis in leukemia cells
Diisopropyl (hydroxyphenylmethyl)phosphonateEnzyme InhibitionInhibits inositol monophosphatase
Diethyl (benzamido(diisopropoxyphosphoryl)methyl) phosphonateAnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Acute Promyelocytic Leukemia : A study demonstrated that diethyl phosphonates can induce differentiation in NB4 cells when combined with All-Trans Retinoic Acid, enhancing the therapeutic efficacy against acute promyelocytic leukemia .
  • Topoisomerase Inhibition : Research on benzopsoralens indicated that compounds with similar structures exhibit significant antiproliferative effects by inhibiting topoisomerase II, providing a model for developing new anticancer agents .

Safety and Toxicity Assessment

While the biological activities are promising, safety assessments are crucial. The European Food Safety Authority (EFSA) evaluated similar organophosphate compounds and concluded that they do not raise safety concerns at low migration levels into food products . This suggests that this compound may also have a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or benzylation reactions. For example, alkylation of diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under basic conditions (NaH in DMF) yields derivatives . Flash chromatography is commonly used for purification, achieving >95% purity . Optimization involves adjusting stoichiometry, reaction time (e.g., 24 hours), and temperature (room temperature to 80°C) to maximize yield and minimize side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural validation. For instance, ³¹P NMR typically shows a singlet at δ 20–25 ppm for phosphonate groups, while ¹H NMR confirms substituents like hydroxymethyl (δ 4.5–5.0 ppm) . High-resolution mass spectrometry (HRMS) further validates molecular weight within 1 ppm error .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Storing the compound under inert gas (N₂ or Ar) at 0–10°C to prevent decomposition .
  • Using personal protective equipment (PPE) such as nitrile gloves and safety goggles due to its acute toxicity (oral LD₅₀: 500–2000 mg/kg) .
  • Avoiding exposure to moisture, which can hydrolyze the phosphonate ester .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of phosphonate derivatives be addressed?

  • Methodological Answer : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enhances regioselectivity. For example, using diethyl (azido(benzamido)methyl)phosphonate with alkynes under mild conditions achieves >90% regioselectivity for 1,4-triazole isomers . 2D NMR (COSY, HSQC) and X-ray crystallography are used to confirm regioisomer identity .

Q. What mechanistic insights explain the compound’s reactivity in Mitsunobu or alkylation reactions?

  • Methodological Answer : The phosphonate group acts as a stabilizing moiety for transition states. In Mitsunobu reactions, diethyl (hydroxymethyl)phosphonate participates in SN2 mechanisms with trichloroacetimidate benzylating agents, forming ether linkages . Kinetic studies (e.g., monitoring by ³¹P NMR) reveal rate dependence on base strength (e.g., NaH vs. DBU) .

Q. How can the compound’s biological activity (e.g., antiviral or enzyme inhibition) be systematically evaluated?

  • Methodological Answer :

  • Antiviral assays : Test against HIV-1 reverse transcriptase using cell-based assays (IC₅₀ values) .
  • Enzyme inhibition : Evaluate FBPase inhibition via spectrophotometric monitoring of fructose-1,6-bisphosphate hydrolysis .
  • Toxicity screening : Conduct in vitro micronucleus tests (OECD 487) and bacterial reverse mutation assays (Ames test) to assess genotoxicity .

Q. What analytical strategies resolve contradictions in NMR or HRMS data for structurally similar phosphonates?

  • Methodological Answer : Contradictions arise from stereochemical or impurity effects. Strategies include:

  • Isotopic labeling : Use ¹³C-enriched reagents to trace ambiguous signals .
  • LC-HRMS/MS : Differentiate isobaric impurities via fragmentation patterns .
  • Dynamic NMR : Resolve conformational exchange broadening by variable-temperature studies .

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